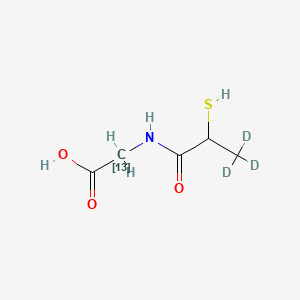

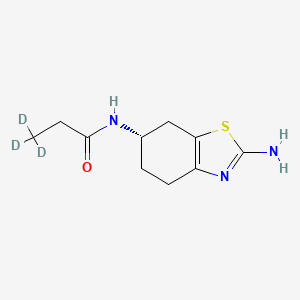

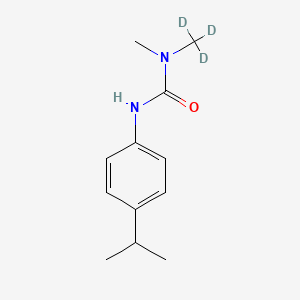

(-)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole (d3-APTBT) is a novel synthetic compound with a wide range of potential applications in scientific research. It is a highly potent and selective inhibitor of the enzyme diacylglycerol lipase (DGLA), which is responsible for the production of arachidonic acid (AA) and other bioactive lipids. d3-APTBT has been shown to be a valuable tool for studying the biochemical and physiological effects of AA and other bioactive lipids in various biological systems.

Scientific Research Applications

Synthetic Procedures and Biological Interest

- Benzothiazoles and derivatives, including compounds like (-)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole, are of significant interest due to their diverse biological activities. Synthetic chemists have developed new procedures to access these compounds, which are utilized in clinical applications across a variety of therapeutic areas. The synthesis of 2-guanidinobenzazoles, a related category, has been explored for potential therapeutic agents, indicating the breadth of research into benzothiazole derivatives (Rosales-Hernández et al., 2022).

Antioxidant Activity and Analytical Methods

- The study of benzothiazoles extends into the exploration of their antioxidant properties. Analytical methods used in determining antioxidant activity, such as the ABTS and DPPH tests, offer insights into the potential health benefits of these compounds. This area of research is critical for understanding the applicability of benzothiazole derivatives in medicine and pharmacy, including their role in mitigating oxidative stress-related conditions (Munteanu & Apetrei, 2021).

Neuroprotective Strategies

- Benzothiazole derivatives have been explored for their neuroprotective properties, highlighting their potential in addressing cerebral injury and minimizing disability post-stroke. The complex molecular biology of stroke and the strategies aiming to mitigate the signaling cascade underline the therapeutic potential of these compounds in neuroprotection (Karsy et al., 2017).

Antimicrobial and Antiviral Agents

- The antimicrobial and antiviral properties of benzothiazole moieties and their derivatives have been the subject of numerous studies. These compounds have shown promise against a range of microorganisms and viruses, suggesting their applicability in developing new antimicrobial or antiviral agents. The exploration of Schiff bases, azo dyes, and metal complexes of benzothiazoles underscores the diversity of this research area (Elamin et al., 2020).

CO2 Capture and Conversion

- Nitrogen-doped porous polymers, including those based on benzothiazole and triazole frameworks, have been investigated for CO2 capture and conversion. This research highlights the environmental applications of benzothiazole derivatives, aiming at sustainable and cost-effective solutions for reducing atmospheric CO2 levels. The development of covalent triazine frameworks for enhanced polar gas separation represents a significant contribution to green chemistry and environmental sustainability (Mukhtar et al., 2020).

properties

IUPAC Name |

N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3,3,3-trideuteriopropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPFOYOFGUBZRY-FYFSCIFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCC2=C(C1)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)N[C@H]1CCC2=C(C1)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)